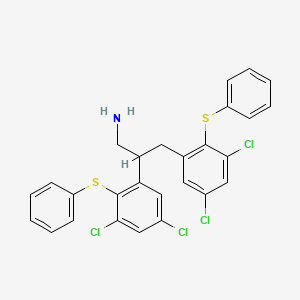
(5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method might include the cyclization of a thiourea derivative with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods aim to optimize reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one is studied for its potential as a building block in organic synthesis
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, making them candidates for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism by which (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The specific pathways involved would require detailed study to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiadiazolidinones and related heterocycles. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one lies in its specific substitution pattern and the presence of the phenylimino group. This structural feature may confer unique reactivity and biological activity compared to other related compounds.
Propriétés
Numéro CAS |
77303-41-4 |
|---|---|
Formule moléculaire |
C20H15N3OS |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2,4-diphenyl-5-phenylimino-1,2,4-thiadiazolidin-3-one |
InChI |
InChI=1S/C20H15N3OS/c24-20-22(17-12-6-2-7-13-17)19(21-16-10-4-1-5-11-16)25-23(20)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
DGJGVNWJLYOHDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C2N(C(=O)N(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


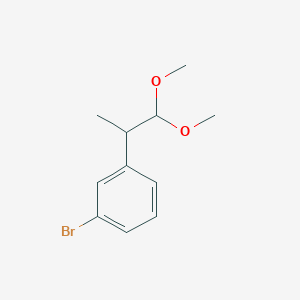

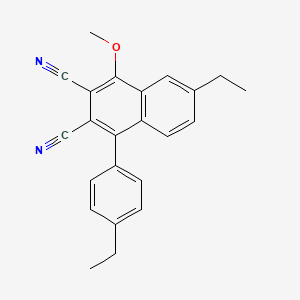
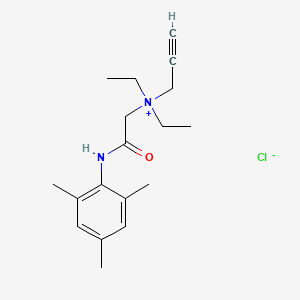

![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
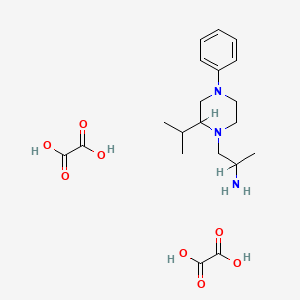
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
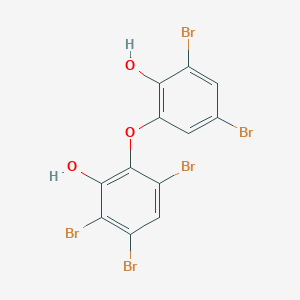
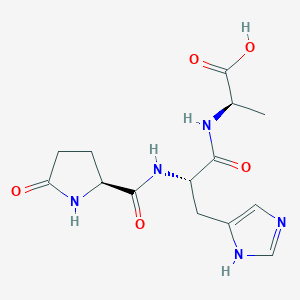
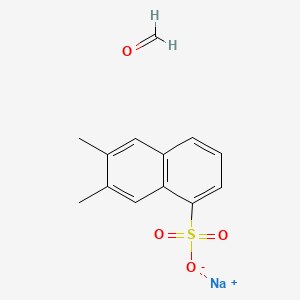
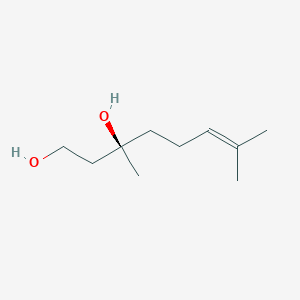
![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
